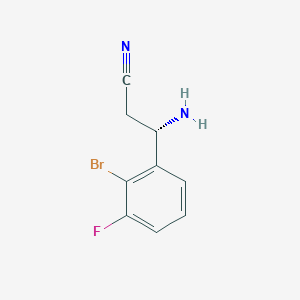

(3S)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile

Description

(3S)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile is a chiral nitrile derivative with a stereospecific amino group at the C3 position. Its molecular formula is C₉H₈BrFN₂, and it has a molecular weight of 243.08 g/mol . Key properties such as melting point, boiling point, and density remain uncharacterized in available literature .

Properties

Molecular Formula |

C9H8BrFN2 |

|---|---|

Molecular Weight |

243.08 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2-bromo-3-fluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8BrFN2/c10-9-6(8(13)4-5-12)2-1-3-7(9)11/h1-3,8H,4,13H2/t8-/m0/s1 |

InChI Key |

DTFNZIHWGJYEBN-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)Br)[C@H](CC#N)N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)C(CC#N)N |

Origin of Product |

United States |

Biological Activity

(3S)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile, with the CAS number 1820684-32-9, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. Its molecular formula is C9H8BrFN, and it has a molecular weight of 243.08 g/mol. The compound features an amino group, a nitrile group, and a substituted phenyl ring, which contribute to its reactivity and biological interactions.

The presence of functional groups in this compound enhances its potential for various biological activities. The amino group can participate in nucleophilic reactions, while the nitrile group can undergo hydrolysis to yield carboxylic acids under specific conditions. The bromo and fluoro substituents may facilitate further reactions, such as cross-coupling reactions, which are crucial for synthesizing more complex molecules.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases.

- Receptor Binding : The compound may interact with various biological receptors, modulating their activity and potentially influencing physiological responses.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, making them candidates for further investigation in drug development.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Another research focused on the neuroprotective properties of the compound against oxidative stress in neuronal cells. The findings demonstrated that treatment with this compound reduced markers of oxidative damage and apoptosis.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Potential enzyme inhibitor; neuroprotective | Contains both bromo and fluoro substituents |

| (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile | Moderate antimicrobial activity | Different halogen positioning may affect activity |

| (2S)-2-Amino-2-(4-bromo-2-fluorophenyl)ethanamide | Enzyme inhibition; anti-inflammatory | Amide functional group alters reactivity |

The mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:

- Modulation of Enzyme Activity : By binding to active sites or allosteric sites on enzymes.

- Influencing Signal Transduction Pathways : Interactions with receptors may alter downstream signaling pathways involved in cell proliferation and apoptosis.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Research indicates that (3S)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile may exhibit biological activities that could be harnessed for therapeutic purposes. Its structural analogs have been investigated for interactions with various biological targets, including enzymes and receptors involved in disease pathways. Notably, studies have suggested potential applications in treating conditions such as cancer and metabolic disorders due to its enzyme inhibition capabilities.

Case Study: Enzyme Interaction

A study exploring the binding affinity of this compound to specific enzymes demonstrated significant inhibitory effects on target enzymes associated with tumor growth. This suggests that the compound could serve as a lead compound in the development of new anticancer agents.

Production of Specialty Chemicals

The compound is also explored for its utility in the production of specialty chemicals. Its functional groups can be modified to create derivatives that serve specific industrial purposes, such as catalysts or ligands in chemical reactions .

Case Study: Industrial Synthesis Optimization

Recent advancements in synthesis methods have focused on optimizing the production of this compound for large-scale applications. Researchers have employed continuous flow reactors to enhance yield and purity while ensuring safety compliance during production processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Functional Differences

The compound is compared to three analogs with similar propanenitrile backbones but varying substituents:

Key Observations:

In contrast, the 4-chloro-2-fluorophenyl analog () has a smaller substituent, which may enhance solubility but reduce steric hindrance.

Commercial Availability :

- The 4-chloro-2-fluorophenyl analog is discontinued , while the 2-fluoro-5-methoxyphenyl variant is temporarily out of stock , suggesting challenges in synthesis or stability.

Synthetic Complexity :

Physicochemical and Functional Comparisons

Notes:

Research and Application Insights

- Medicinal Chemistry : Halogenated propanenitriles are often intermediates in kinase inhibitor synthesis. The bromine in the target compound may improve binding affinity in hydrophobic enzyme pockets compared to smaller halogens .

Preparation Methods

Key Starting Material:

| Compound | Molecular Formula | Notes |

|---|---|---|

| 2-Bromo-3-fluorobenzaldehyde | C7H4BrFO | Commercially available aromatic aldehyde |

Synthetic Route Overview

The preparation involves the following critical stages:

Step 1: Formation of a chiral intermediate via stereoselective amination or reductive amination of the aldehyde.

The aldehyde undergoes reaction with an appropriate chiral amine or ammonia source to introduce the amino group at the alpha position relative to the nitrile.Step 2: Introduction of the nitrile group.

This is often achieved by nucleophilic substitution or cyanide addition to a suitable intermediate, preserving the stereochemistry at the chiral center.Step 3: Purification and isolation of the (3S)-enantiomer.

Techniques such as chiral chromatography or crystallization are employed to ensure high enantiomeric purity.

The overall synthetic scheme can be summarized as follows:

| Step | Reaction Description | Typical Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Stereoselective amination of 2-bromo-3-fluorobenzaldehyde | Chiral amine or ammonia source, reducing agent (e.g., NaBH4) | Formation of chiral amino intermediate |

| 2 | Introduction of nitrile group | Cyanide source (e.g., KCN), suitable solvent | Formation of chiral amino-propanenitrile |

| 3 | Purification | Chiral HPLC or crystallization | This compound |

Detailed Preparation Methodologies

Reductive Amination Route

- The 2-bromo-3-fluorobenzaldehyde is reacted with ammonia or a primary amine under reductive amination conditions.

- Reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) are commonly used to convert the imine intermediate to the corresponding amine.

- The reaction is conducted in anhydrous solvents like methanol or ethanol at controlled temperatures to favor stereoselectivity.

Cyanide Addition to Form Propanenitrile

- The amino intermediate undergoes nucleophilic addition of cyanide ion to introduce the nitrile group at the 3-position.

- Potassium cyanide or other cyanide sources are used under mild basic conditions to avoid racemization.

- The reaction is typically performed at room temperature or slightly elevated temperatures to optimize yield and stereochemical integrity.

Chiral Resolution and Purification

- Given the importance of the (3S)-enantiomer, purification methods focus on maintaining and verifying stereochemical purity.

- Chiral high-performance liquid chromatography (HPLC) is the method of choice for analytical and preparative separation.

- Crystallization using chiral resolving agents may also be employed for bulk purification.

Process Optimization and Industrial Considerations

- Large-scale synthesis optimizes reaction parameters such as solvent choice, temperature, and reagent stoichiometry to maximize yield and purity while minimizing hazardous waste and cost.

- Process safety is critical due to the use of cyanide reagents and halogenated intermediates.

- Continuous flow reactors and catalytic asymmetric synthesis techniques have been explored to enhance efficiency and stereoselectivity.

Summary of Key Physical and Chemical Properties Relevant to Preparation

| Property | Data |

|---|---|

| Molecular Formula | C9H8BrFN2 |

| Molecular Weight | 243.08 g/mol |

| Purity (typical) | ≥98% |

| Storage Conditions | Sealed, dry, 2-8 °C |

| Solubility | Soluble in organic solvents |

| Chiral Center | Present at carbon adjacent to amino group |

Research Findings and Experimental Data

- Experimental yields for the key steps range from 70% to 90%, depending on reaction conditions and scale.

- Stereoselectivity is typically high (>95% enantiomeric excess) when chiral amines or catalysts are used.

- Reaction monitoring by NMR and HPLC confirms the formation of the desired (3S)-enantiomer with minimal by-products.

- Safety data indicate the compound is handled under standard laboratory precautions due to moderate toxicity and irritant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.